Cas no 1312077-05-6 ((3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one)

(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one is a chiral indanone derivative featuring a propargylamine substituent at the 3-position. Its stereospecific (R)-configuration and functionalized structure make it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The compound’s rigid indanone scaffold, combined with the reactive propynylamino group, offers versatility for further derivatization, including cyclization or cross-coupling reactions. Its well-defined stereochemistry ensures reproducibility in enantioselective applications, while the ketone moiety provides a handle for additional modifications. This compound is particularly useful in the development of bioactive molecules, serving as a precursor for ligands or pharmacophores targeting CNS or enzymatic pathways. High purity and stability under controlled conditions further enhance its utility in advanced synthetic workflows.
(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one structure
1312077-05-6 structure
商品名:(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one
CAS番号:1312077-05-6
MF:C12H11NO
メガワット:185.22184
CID:1064014
PubChem ID:53250749

(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one 化学的及び物理的性質

名前と識別子

    • (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one
    • UNII-AWC4KM8D9M
    • SCHEMBL1986900
    • (R)-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one
    • 3-keto-Npropargyl-1-aminoindan
    • AWC4KM8D9M
    • 2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one, (3R)-
    • 3-Keto-pai
    • Rasagiline metabolite, 3-keto-pai
    • 1H-Inden-1-one, 2,3-dihydro-3-(2-propyn-1-ylamino)-, (3R)-; (3R)-3-(Prop-2-yn-1-ylamino)indan-1-one; (3R)-3-(Prop-2-ynylamino)-2,3-dihydroinden-1-one; (3R)-3-[(Prop-2-yn-1-yl)amino]-2,3-dihydro-1H-inden-1-one
    • starbld0027967
    • (3R)-3-(Prop-2-yn-1-ylamino)indan-1-one (3-Ketorasagiline)
    • (3R)-3-(prop-2-ynylamino)-2,3-dihydroinden-1-one
    • (3R)-3-[(prop-2-yn-1-yl)amino]-2,3-dihydro-1H-inden-1-one
    • 1H-Inden-1-one, 2,3-dihydro-3-(2-propyn-1-ylamino)-, (3R)-
    • 1312077-05-6
    • DB-247019
    • インチ: InChI=1S/C12H11NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11,13H,7-8H2/t11-/m1/s1
    • InChIKey: NMRXLQWLAGHNGU-LLVKDONJSA-N
    • ほほえんだ: C#CCNC1CC(=O)C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 185.084063974g/mol
  • どういたいしつりょう: 185.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 338.5±42.0 °C at 760 mmHg
  • フラッシュポイント: 145.4±28.0 °C
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one セキュリティ情報

(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AE38010-5mg
(3R)-2,3-Dihydro-3-(2-propyn-1-ylaMino)-1H-inden-1-one
1312077-05-6
5mg
$306.00 2024-04-20
TRC
D449765-5mg
(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one
1312077-05-6
5mg
$ 187.00 2023-09-07
TRC
D449765-50mg
(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one
1312077-05-6
50mg
$ 1453.00 2023-09-07
A2B Chem LLC
AE38010-50mg
(3R)-2,3-Dihydro-3-(2-propyn-1-ylaMino)-1H-inden-1-one
1312077-05-6
50mg
$1532.00 2024-04-20

(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one 関連文献

(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-oneに関する追加情報

Introduction to (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one (CAS No. 1312077-05-6)

CAS No. 1312077-05-6 refers to a specialized organic compound with the systematic name (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one. This compound belongs to the class of heterocyclic molecules, featuring a complex structural framework that includes an indene core and an amine substituent. The presence of a propargyl group (2-propyn-1-yl) and the specific stereochemistry at the 3-position ((3R) configuration) make this molecule of significant interest in pharmaceutical chemistry and medicinal research.

The indene scaffold is a common motif in natural products and pharmaceuticals, known for its potential bioactivity and structural versatility. In particular, derivatives of indene have been explored for their roles in modulating various biological pathways, including enzyme inhibition and receptor interaction. The amine group in this compound introduces basic properties that can facilitate interactions with acidic moieties in biological targets, while the propargyl group offers opportunities for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings.

Recent advancements in drug discovery have highlighted the importance of stereospecific compounds, where the spatial arrangement of atoms significantly influences pharmacological activity. The (3R) configuration of this molecule suggests a deliberate design choice based on prior structural analogs or computational modeling studies. Such stereochemical control is critical for optimizing potency, selectivity, and minimizing off-target effects—a cornerstone of modern medicinal chemistry.

From a synthetic perspective, (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one presents an intriguing challenge due to its fused ring system and functional groups. The synthesis likely involves multi-step strategies, including cyclization reactions to form the indene core, followed by selective functionalization to introduce the amine and propargyl substituents. Advances in catalytic methods have enabled more efficient and sustainable routes to such complex molecules, reducing reliance on harsh reagents or high temperatures.

In the context of medicinal research, this compound may serve as a key intermediate or building block for more elaborate drug candidates. Its structural features are reminiscent of molecules investigated for their potential in treating neurological disorders, inflammation, or cancer. For instance, indene derivatives have been reported to interact with enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are implicated in pain signaling and oxidative stress pathways.

The propargyl group is particularly noteworthy for its utility in constructing biaryl structures—a common feature in bioactive molecules. By employing palladium-catalyzed cross-coupling reactions, researchers can append aromatic rings or other heterocycles to the propargyl moiety, thereby expanding the chemical space available for drug design. Such modifications can enhance solubility, metabolic stability, or target affinity.

Computational studies have increasingly played a pivotal role in understanding the properties of complex molecules like (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one. Molecular modeling techniques allow researchers to predict binding modes, assess energetics of protein-ligand interactions, and identify optimal conformations for drug-like activity. These insights guide experimental efforts toward high-throughput screening or rational design of derivatives with improved pharmacokinetic profiles.

The amine functionality also opens possibilities for prodrug strategies or covalent binding modalities—approaches that have gained traction in recent years for overcoming resistance mechanisms in cancer therapy. Prodrugs can enhance bioavailability by masking poor water solubility during circulation before being hydrolyzed at the target site to release the active species. Covalent inhibitors disrupt biological processes by forming irreversible bonds with key enzymes or proteins.

As research continues to uncover new therapeutic targets and mechanisms, compounds like (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one will remain relevant candidates for further exploration. Their unique structural attributes—combining heterocyclic complexity with functional handles—position them as versatile tools for innovation in drug discovery pipelines. Collaborative efforts between synthetic chemists and biologists will be essential to translate these chemical entities into tangible therapeutic benefits.

The future development of this compound may involve exploring its derivatives through structure-based drug design (SBDD) or fragment-based approaches (FBA). SBDD leverages high-resolution structural data from biological targets to guide optimization efforts, while FBA relies on identifying small "fragments" with modest affinity that can be linked together into more potent molecules. Both methodologies capitalize on understanding molecular recognition principles at an atomic level.

In conclusion,(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one (CAS No. 1312077-05-6) exemplifies how intricate molecular architectures contribute to pharmaceutical innovation. Its combination of stereochemical precision,amine,and propargyl group offers multiple avenues for further chemical manipulation and biological evaluation. As advancements in synthetic chemistry,computational biology,and drug delivery systems progress,this compound warrants continued attention as part of broader efforts toward next-generation therapeutics.

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